molecular formula C10H8O2 B6326635 3-(Furan-2-yl)phenol CAS No. 35461-95-1

3-(Furan-2-yl)phenol

Cat. No.: B6326635
CAS No.: 35461-95-1
M. Wt: 160.17 g/mol
InChI Key: ABRXUYBBUJFCSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Cross-Coupling Reaction: One common method to synthesize 3-(Furan-2-yl)phenol involves the Suzuki-Miyaura cross-coupling reaction.

    Silver-Catalyzed Reaction: Another method involves the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 3-(Furan-2-yl)prop-2-enal
  • 3,4-Dimethoxybenzoic acid
  • Furan-2-carboxylic acid

Comparison: Compared to similar compounds, 3-(Furan-2-yl)phenol is unique due to its phenol group, which imparts distinct chemical reactivity and biological activity. For example, the phenol group allows for easier electrophilic substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, its antimicrobial and anti-inflammatory properties are enhanced by the presence of both the furan and phenol moieties .

Properties

IUPAC Name

3-(furan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRXUYBBUJFCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602461
Record name 3-(Furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35461-95-1
Record name 3-(Furan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromophenol (500 mg, 2.86 mmol) and furan-2-boronic acid (420 mg, 3.76 mmol) were dissolved in dimethoxyethane/water=5 mL/2.5 mL. Pd(dppf)Cl2 (118 mg, 0.14 mmol) and sodium carbonate (919 mg, 8.67 mmol) were added thereto, followed by stirring in microwave at 120° C. for 20 minutes. After the completion of the reaction, the reaction mixture was filtered using Celite. The filtrate was added with water, and extracted with ethyl acetate. The obtained organic layer was dried over magnesium sulfate, and purified by column chromatography (hexane:ethyl acetate=9:1) to obtain 3-(furan-2-yl)phenol (191 mg, 41%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
919 mg
Type
reactant
Reaction Step Two
Quantity
118 mg
Type
catalyst
Reaction Step Two

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